molecular formula C9H6F3N3O3S2 B13533603 3-((2-Oxo-5-(trifluoromethyl)-1,2-dihydrothiazolo[5,4-d]pyrimidin-7-yl)thio)propanoic acid

3-((2-Oxo-5-(trifluoromethyl)-1,2-dihydrothiazolo[5,4-d]pyrimidin-7-yl)thio)propanoic acid

Cat. No.: B13533603
M. Wt: 325.3 g/mol
InChI Key: ZZDFCZZIOYKNIF-UHFFFAOYSA-N
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Description

3-((2-Oxo-5-(trifluoromethyl)-1,2-dihydrothiazolo[5,4-d]pyrimidin-7-yl)thio)propanoic acid is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by the presence of a trifluoromethyl group, a thiazole ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Oxo-5-(trifluoromethyl)-1,2-dihydrothiazolo[5,4-d]pyrimidin-7-yl)thio)propanoic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may start with the formation of the thiazole ring, followed by the introduction of the pyrimidine moiety. The trifluoromethyl group is usually introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-((2-Oxo-5-(trifluoromethyl)-1,2-dihydrothiazolo[5,4-d]pyrimidin-7-yl)thio)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

3-((2-Oxo-5-(trifluoromethyl)-1,2-dihydrothiazolo[5,4-d]pyrimidin-7-yl)thio)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((2-Oxo-5-(trifluoromethyl)-1,2-dihydrothiazolo[5,4-d]pyrimidin-7-yl)thio)propanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

    2-Thioxopyrimidines: These compounds share a similar thiazole and pyrimidine structure but lack the trifluoromethyl group.

    Trifluoromethylthiazoles: These compounds contain the trifluoromethyl group and thiazole ring but do not have the pyrimidine moiety.

Uniqueness

3-((2-Oxo-5-(trifluoromethyl)-1,2-dihydrothiazolo[5,4-d]pyrimidin-7-yl)thio)propanoic acid is unique due to the combination of its trifluoromethyl group, thiazole ring, and pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H6F3N3O3S2

Molecular Weight

325.3 g/mol

IUPAC Name

3-[[2-oxo-5-(trifluoromethyl)-1H-[1,3]thiazolo[5,4-d]pyrimidin-7-yl]sulfanyl]propanoic acid

InChI

InChI=1S/C9H6F3N3O3S2/c10-9(11,12)7-14-5(19-2-1-3(16)17)4-6(15-7)20-8(18)13-4/h1-2H2,(H,13,18)(H,16,17)

InChI Key

ZZDFCZZIOYKNIF-UHFFFAOYSA-N

Canonical SMILES

C(CSC1=NC(=NC2=C1NC(=O)S2)C(F)(F)F)C(=O)O

Origin of Product

United States

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